molecular formula C8H14N2O5 B1671459 gamma-Glutamylalanine CAS No. 5875-41-2

gamma-Glutamylalanine

Cat. No.: B1671459
CAS No.: 5875-41-2
M. Wt: 218.21 g/mol
InChI Key: WQXXXVRAFAKQJM-WHFBIAKZSA-N
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Description

Gamma-Glu-Ala is a gamma-glutamylalanine obtained by formal condensation of the gamma-carboxy group of L-glutamic acid with the amino group of L-alanine. It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a conjugate acid of a gamma-Glu-Ala(1-).
L-gamma-Glutamyl-L-alanine, also known as γ-glutamylalanine or L-gamma-glu-L-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-gamma-Glutamyl-L-alanine is soluble (in water) and a moderately acidic compound (based on its pKa). L-gamma-Glutamyl-L-alanine exists in all eukaryotes, ranging from yeast to humans. In humans, L-gamma-glutamyl-L-alanine is involved in the glutathione metabolism pathway. L-gamma-Glutamyl-L-alanine is also involved in several metabolic disorders, some of which include glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency.

Mechanism of Action

Target of Action

Gamma-Glutamylalanine, also known as H-GAMMA-GLU-ALA-OH, primarily targets the Calcium Sensing Receptor (CaR) . The CaR plays a crucial role in maintaining calcium homeostasis in the body. It is also a natural substrate for the enzyme γ-Glutamylcyclotransferase .

Mode of Action

This compound interacts with its targets by acting as a positive modulator of the Calcium Sensing Receptor (CaR) . This interaction results in the activation of the CaR, which in turn triggers a series of cellular responses to maintain calcium balance in the body.

Biochemical Pathways

This compound is a dipeptide composed of gamma-glutamate and alanine . It is a proteolytic breakdown product of larger proteins . The formation of γ-glutamylamide bonds, such as those in this compound, is a frequent biochemical event . The enzymes responsible for the formation of these bonds are glutamate cysteine ligase and glutathione synthetase .

Pharmacokinetics

It is known that γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .

Result of Action

It has been suggested that transglutaminase-derived γ-glutamylamines may play a more significant role in neurodegeneration than previously thought . This is due to the observation that free γ-glutamylamines accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the body can affect the formation and breakdown of γ-glutamylamines . Additionally, the physiological environment, such as pH and temperature, can also impact the activity of this compound.

Biochemical Analysis

Biochemical Properties

Gamma-Glutamylalanine is involved in the metabolism of glutathione, an antioxidant essential for cellular protection . It is a natural substrate of the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . This enzyme plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

This compound has been found to accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease . This suggests that this compound may play a more significant role in neurodegeneration than previously thought .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides . This process leads to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Temporal Effects in Laboratory Settings

It is known that gamma-glutamylamines, a related compound, can be released from proteins by proteases in an intact form .

Metabolic Pathways

This compound is involved in the glutathione metabolism pathway . It is cleaved by gamma-glutamylcyclotransferase to produce L-5-oxoproline . This enzyme is widely distributed in both human and animal tissues where it catalyzes the scission of the gamma-peptide bonds of many different gamma-glutamyl-amino acids and gamma-glutamyl-gamma-glutamyl-amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme is a glycoprotein integrated in the plasma membrane with its active site on the outside, where gamma-glutamyl moieties of glutathione are supposed to be hydrolyzed and transferred to other amino acids, leading to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Subcellular Localization

It is known that gamma-glutamyltranspeptidase (γ-GT), the enzyme that interacts with this compound, is a glycoprotein integrated in the plasma membrane .

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXXVRAFAKQJM-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974270
Record name 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5875-41-2
Record name γ-Glutamylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5875-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of γ-Glutamylalanine in Methanobacterium thermoautotrophicum?

A1: In Methanobacterium thermoautotrophicum, γ-Glu-Ala is a component of pseudomurein, a cell wall constituent analogous to peptidoglycan found in bacteria. [] It plays a crucial role in linking the peptide moiety of pseudomurein to the glycan strands. Specifically, the glutamic acid residue of γ-Glu-Ala forms a peptide bond with the carboxyl group of L-talosaminuronic acid, a sugar derivative present in the glycan backbone. [] This linkage contributes to the structural integrity and stability of the cell wall. []

Q2: Can antibodies specifically recognize γ-Glutamylalanine?

A2: Yes, monoclonal antibodies have been generated that specifically target γ-Glu-Ala. [] Research using these antibodies identified at least one unique antigenic determinant on Methanobacterium thermoautotrophicum that contains γ-Glu-Ala. [] This suggests the dipeptide plays a role in the organism's antigenicity and could be targeted for species-specific detection.

Q3: Are there differences in the γ-Glutamylalanine content between different peanut types?

A4: Yes, metabolomic profiling of raw peanut seeds revealed variations in metabolite profiles, including γ-Glu-Ala, between runner and Virginia-type peanuts. [] Virginia-type peanuts exhibited higher levels of γ-Glu-Ala compared to runner-type peanuts. [] While the biological significance of this difference remains unclear, it highlights the potential impact of genetic variation on metabolite composition in crops.

Q4: What other gamma-glutamyl dipeptides have been identified in biological systems?

A5: In addition to γ-Glu-Ala, other gamma-glutamyl dipeptides like γ-glutamylserine and γ-glutamylvaline have been identified in bovine brain tissue. [] These findings suggest the presence of enzymatic machinery capable of synthesizing and utilizing various gamma-glutamyl dipeptides in mammalian systems, although their specific functions require further investigation.

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